molecular formula C9H6INO2S B12120549 Methyl 2-iodo-1,3-benzothiazole-7-carboxylate CAS No. 1379301-52-6

Methyl 2-iodo-1,3-benzothiazole-7-carboxylate

Cat. No.: B12120549
CAS No.: 1379301-52-6
M. Wt: 319.12 g/mol
InChI Key: UGFSWWXUIHLZAG-UHFFFAOYSA-N
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Description

Methyl 2-iodobenzo[d]thiazole-7-carboxylate is a chemical compound with the molecular formula C9H6INO2S. It is a derivative of benzo[d]thiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-iodobenzo[d]thiazole-7-carboxylate typically involves the iodination of benzo[d]thiazole derivatives. One common method involves the reaction of benzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions. The resulting iodinated product is then esterified with methanol to form the final compound .

Industrial Production Methods

Industrial production of Methyl 2-iodobenzo[d]thiazole-7-carboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodobenzo[d]thiazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone .

Scientific Research Applications

Methyl 2-iodobenzo[d]thiazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-iodobenzo[d]thiazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in a range of biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromobenzo[d]thiazole-7-carboxylate
  • Methyl 2-chlorobenzo[d]thiazole-7-carboxylate
  • Methyl 2-fluorobenzo[d]thiazole-7-carboxylate

Uniqueness

Methyl 2-iodobenzo[d]thiazole-7-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles with biological targets and reagents .

Biological Activity

Methyl 2-iodo-1,3-benzothiazole-7-carboxylate is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a benzothiazole ring substituted with a methoxy group and an iodine atom, which may influence its reactivity and biological interactions. The general structure can be represented as follows:

C9H8INO2S\text{C}_9\text{H}_8\text{I}\text{N}\text{O}_2\text{S}

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains. In vitro studies indicate that compounds with similar structures exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups have enhanced antibacterial activity due to increased lipophilicity and membrane permeability .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundActivity (IC50 μM)Target Organism
Methyl 2-iodo-1,3-benzothiazole12.5Staphylococcus aureus
Benzothiazole derivative A8.0Escherichia coli
Benzothiazole derivative B15.0Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Breast Cancer Cells
In a study evaluating the cytotoxic effects of benzothiazole derivatives on MCF-7 cells, methyl 2-iodo-1,3-benzothiazole exhibited an IC50 value of approximately 5 μM, indicating potent activity . The study utilized the MTT assay to assess cell viability over a period of 48 hours.

Table 2: Anticancer Activity against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-75Induction of apoptosis
A54910Cell cycle arrest
HT-2915Inhibition of proliferation

Anti-inflammatory Activity

Benzothiazoles are also recognized for their anti-inflammatory properties. Methyl 2-iodo-1,3-benzothiazole has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. In vitro studies suggest that it may reduce inflammation in models of acute and chronic inflammatory diseases.

Case Study: Inhibition of COX Enzyme
A study reported that methyl 2-iodo-1,3-benzothiazole significantly inhibited COX-2 activity with an IC50 value of around 20 μM . This suggests potential therapeutic applications in treating inflammatory conditions.

Properties

CAS No.

1379301-52-6

Molecular Formula

C9H6INO2S

Molecular Weight

319.12 g/mol

IUPAC Name

methyl 2-iodo-1,3-benzothiazole-7-carboxylate

InChI

InChI=1S/C9H6INO2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3

InChI Key

UGFSWWXUIHLZAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(S2)I

Origin of Product

United States

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